molecular formula C12H15NO2 B13524330 Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate

Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate

Cat. No.: B13524330
M. Wt: 205.25 g/mol
InChI Key: QBBRDNNWBVFOQZ-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of novel therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate typically involves the reduction of 6-methylquinoline hydrochloride using nascent hydrogen, followed by neutralization . This method ensures the formation of the desired tetrahydroisoquinoline structure.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various catalysts for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoquinoline derivatives, while reduction can produce fully reduced tetrahydroisoquinoline compounds .

Scientific Research Applications

Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate involves its interaction with specific molecular targets and pathways. It is known to interact with neurotransmitter systems and may exert neuroprotective effects by modulating these pathways . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,2,3,4-tetrahydro-1-methyl-6-isoquinolinecarboxylate is unique due to its specific methyl and carboxylate functional groups, which confer distinct chemical and biological properties. These functional groups make it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 1-methyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylate

InChI

InChI=1S/C12H15NO2/c1-8-11-4-3-10(12(14)15-2)7-9(11)5-6-13-8/h3-4,7-8,13H,5-6H2,1-2H3

InChI Key

QBBRDNNWBVFOQZ-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(CCN1)C=C(C=C2)C(=O)OC

Origin of Product

United States

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